Home > Products > Screening Compounds P36149 > Oritavancin diphosphate
Oritavancin diphosphate - 192564-14-0

Oritavancin diphosphate

Catalog Number: EVT-254314
CAS Number: 192564-14-0
Molecular Formula: C86H103Cl3N10O34P2
Molecular Weight: 1989.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Oritavancin diphosphate is a semisynthetic lipoglycopeptide antibiotic. [, ] It is classified as a second-generation lipoglycopeptide. [] In scientific research, oritavancin diphosphate serves as a valuable tool for studying bacterial resistance mechanisms, exploring novel drug delivery systems, and understanding the structure-activity relationships of antibiotics.

Dalbavancin

Compound Description: Dalbavancin, like oritavancin diphosphate, is a lipoglycopeptide antibiotic. It functions by inhibiting bacterial cell wall synthesis, exhibiting bactericidal activity. Dalbavancin is administered intravenously and is also indicated for treating ABSSSI caused by susceptible Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). []

Relevance: Dalbavancin shares a similar mechanism of action with oritavancin diphosphate and targets the same bacterial infections. Both antibiotics belong to the lipoglycopeptide class and exhibit potent bactericidal activity against Gram-positive pathogens. They differ in their pharmacokinetic profiles, with dalbavancin having a longer half-life, allowing for a once-weekly dosing regimen. []

Tedizolid Phosphate

Compound Description: Tedizolid phosphate is an oxazolidinone antibiotic that acts as a protein synthesis inhibitor, targeting bacterial ribosomes. It is administered intravenously or orally and is indicated for treating ABSSSI caused by susceptible Gram-positive bacteria, including MRSA. []

Relevance: While structurally different from oritavancin diphosphate, tedizolid phosphate shares a similar therapeutic indication in treating ABSSSI. Both antibiotics target Gram-positive bacteria, including MRSA, but employ different mechanisms of action. Tedizolid phosphate inhibits protein synthesis, while oritavancin diphosphate disrupts cell wall synthesis. []

Vancomycin

Compound Description: Vancomycin is a glycopeptide antibiotic that inhibits bacterial cell wall synthesis, primarily in Gram-positive bacteria. It is considered a first-line treatment option for serious MRSA infections. []

Telavancin

Compound Description: Telavancin is a lipoglycopeptide antibiotic, similar in structure and function to dalbavancin. It inhibits bacterial cell wall synthesis and disrupts membrane potential, exhibiting potent bactericidal activity against Gram-positive bacteria, including MRSA. []

Relevance: Telavancin shares structural similarities and a similar mechanism of action with both dalbavancin and oritavancin diphosphate. All three antibiotics are lipoglycopeptides that target bacterial cell wall synthesis. []

Linezolid

Compound Description: Linezolid, like tedizolid phosphate, belongs to the oxazolidinone class of antibiotics and acts as a protein synthesis inhibitor, targeting bacterial ribosomes. It is available in intravenous and oral formulations and is indicated for treating various Gram-positive infections, including those caused by MRSA. []

Various Intravenous Medications

Compound Description: The visual compatibility of oritavancin diphosphate with 37 commonly co-administered intravenous medications, including antibiotics, sedatives, analgesics, and cardiovascular agents, was investigated. []

Relevance: This study highlighted the importance of considering potential incompatibilities when co-administering oritavancin diphosphate with other intravenous medications. The study specifically mentions that drugs formulated at a basic or neutral pH were more likely to be incompatible with oritavancin. [] This emphasizes the need for careful evaluation and potential adjustments when administering oritavancin diphosphate alongside other medications to ensure treatment efficacy and patient safety.

Overview

Oritavancin diphosphate is a semisynthetic glycopeptide antibiotic derived from vancomycin, specifically designed to enhance antibacterial efficacy against Gram-positive bacteria. It is primarily used in the treatment of acute bacterial skin and skin structure infections. The compound has garnered attention due to its unique pharmacodynamic and pharmacokinetic properties, which allow for effective treatment with a single-dose regimen.

Source

Oritavancin was developed from the natural product vancomycin, with modifications that improve its stability and effectiveness. It is produced through complex synthetic processes involving various chemical reactions and intermediates, leading to the final diphosphate form, which enhances its solubility and bioavailability in clinical applications.

Classification

Oritavancin is classified as a lipoglycopeptide antibiotic. This class of antibiotics functions by inhibiting bacterial cell wall synthesis, making it effective against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus.

Synthesis Analysis

Methods

The synthesis of oritavancin diphosphate involves several key steps:

  1. Preparation of Intermediates: The process begins with the synthesis of an intermediate compound, which is then modified through various chemical reactions.
  2. Aldehyde-Amine Condensation: A crucial step involves the reaction of an intermediate with 4'-chlorobiphenyl-4-formaldehyde to form a new intermediate via aldehyde-amine condensation.
  3. Phosphorylation: The final step includes the phosphorylation of the intermediate to yield oritavancin diphosphate.

Technical Details

The synthesis typically employs catalysts such as palladium complexes and requires careful control of reaction conditions (temperature, solvents) to optimize yield and purity. For instance, one method reported a yield of 87% for oritavancin using specific solvents and reaction conditions .

Molecular Structure Analysis

Structure

The molecular formula for oritavancin diphosphate is C86H97Cl3N10O26C_{86}H_{97}Cl_3N_{10}O_{26}. Its complex structure features multiple rings and functional groups that contribute to its antibacterial activity.

Data

  • Molecular Weight: Approximately 1736.61 g/mol
  • Chemical Structure: The detailed structure includes multiple stereocenters, which are critical for its biological activity .
Chemical Reactions Analysis

Reactions

Oritavancin undergoes various chemical reactions during its synthesis and metabolism:

  1. Condensation Reactions: The formation of oritavancin involves condensation reactions between amines and aldehydes.
  2. Phosphorylation: The addition of phosphate groups significantly alters the solubility and pharmacokinetic properties of the compound.

Technical Details

The reactions are typically conducted under controlled conditions to minimize by-products and maximize yield. For example, reducing agents like sodium borohydride are used to facilitate certain transformations during synthesis .

Mechanism of Action

Oritavancin exerts its antibacterial effects through multiple mechanisms:

  1. Inhibition of Cell Wall Synthesis: It binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, inhibiting transpeptidation and transglycosylation processes essential for cell wall integrity.
  2. Membrane Disruption: Oritavancin can also insert into bacterial membranes, leading to membrane depolarization and further contributing to its bactericidal activity .

Data

  • Binding Affinity: Oritavancin has a high binding affinity for Gram-positive bacteria, which enhances its effectiveness compared to other antibiotics in its class .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Oritavancin diphosphate is typically a white to off-white powder.
  • Solubility: It exhibits high solubility in aqueous solutions due to its diphosphate form.

Chemical Properties

  • Stability: Oritavancin is stable under various pH conditions but should be stored away from light.
  • pKa Values: The compound has multiple acidic protons due to its phosphate groups, affecting its solubility and absorption characteristics.
Applications

Oritavancin diphosphate is primarily used in clinical settings for:

  • Treatment of Infections: It is approved for treating acute bacterial skin and skin structure infections caused by susceptible Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus.
  • Pharmaceutical Research: Oritavancin serves as a subject of ongoing research aimed at understanding its full potential against various bacterial pathogens and optimizing its use in combination therapies .

Properties

CAS Number

192564-14-0

Product Name

Oritavancin diphosphate

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;phosphoric acid

Molecular Formula

C86H103Cl3N10O34P2

Molecular Weight

1989.1 g/mol

InChI

InChI=1S/C86H97Cl3N10O26.2H3O4P/c1-35(2)22-51(92-7)77(110)98-67-69(105)42-15-20-55(49(88)24-42)120-57-26-44-27-58(73(57)125-84-74(71(107)70(106)59(34-100)122-84)124-62-32-86(6,76(109)37(4)119-62)93-33-38-8-10-39(11-9-38)40-12-17-45(87)18-13-40)121-56-21-16-43(25-50(56)89)72(123-61-31-85(5,91)75(108)36(3)118-61)68-82(115)97-66(83(116)117)48-28-46(101)29-54(103)63(48)47-23-41(14-19-53(47)102)64(79(112)99-68)96-80(113)65(44)95-78(111)52(30-60(90)104)94-81(67)114;2*1-5(2,3)4/h8-21,23-29,35-37,51-52,59,61-62,64-72,74-76,84,92-93,100-103,105-109H,22,30-34,91H2,1-7H3,(H2,90,104)(H,94,114)(H,95,111)(H,96,113)(H,97,115)(H,98,110)(H,99,112)(H,116,117);2*(H3,1,2,3,4)/t36-,37-,51+,52-,59+,61-,62-,64+,65+,66-,67+,68-,69+,70+,71-,72+,74+,75-,76-,84-,85-,86-;;/m0../s1

InChI Key

PWTROOMOPLCZHB-BHYQHFGMSA-N

SMILES

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C(C(C(C(O9)CO)O)O)OC1CC(C(C(O1)C)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O.OP(=O)(O)O.OP(=O)(O)O

Solubility

Soluble in DMSO, not in water

Synonyms

LY333328; LY-333328; LY 333328; Oritavancin; Oritavancin diphosphate; brand name: Orbactiv.

Canonical SMILES

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C(C(C(C(O9)CO)O)O)OC1CC(C(C(O1)C)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O.OP(=O)(O)O.OP(=O)(O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@@](C[C@@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)OC1=C(C=C(C=C1)[C@H]([C@H](C(=O)N[C@H](C(=O)N6)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O.OP(=O)(O)O.OP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.